molecular formula C17H20N2O2S2 B4271978 methyl 5-ethyl-2-{[(3-ethylphenyl)carbamothioyl]amino}thiophene-3-carboxylate CAS No. 590353-84-7

methyl 5-ethyl-2-{[(3-ethylphenyl)carbamothioyl]amino}thiophene-3-carboxylate

Cat. No.: B4271978
CAS No.: 590353-84-7
M. Wt: 348.5 g/mol
InChI Key: RAMOXJHEJXVMHQ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethyl-2-{[(3-ethylphenyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-ethylphenylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate then undergoes cyclization with ethyl 2-bromo-3-thiophenecarboxylate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Brominated or chlorinated thiophene derivatives.

Scientific Research Applications

Methyl 5-ethyl-2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-{[(3-ethylphenyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate: Similar structure but lacks the 5-ethyl group.

    Ethyl 5-ethyl-2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-ethyl-2-({[(3-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 5-ethyl and 3-ethylphenyl groups can enhance its interactions with molecular targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

methyl 5-ethyl-2-[(3-ethylphenyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-4-11-7-6-8-12(9-11)18-17(22)19-15-14(16(20)21-3)10-13(5-2)23-15/h6-10H,4-5H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMOXJHEJXVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)NC2=C(C=C(S2)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129988
Record name Methyl 5-ethyl-2-[[[(3-ethylphenyl)amino]thioxomethyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590353-84-7
Record name Methyl 5-ethyl-2-[[[(3-ethylphenyl)amino]thioxomethyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-ethyl-2-[[[(3-ethylphenyl)amino]thioxomethyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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